DVR-01 vs. Lamivudine and Bay 41-4109: Species-Selectivity Profile Distinguishes Experimental Utility in Animal Models
In a head-to-head comparison of antiviral activity across three hepadnavirus species, DVR-01 exhibits a distinct species-selectivity profile compared with the nucleoside analog lamivudine and the heteroaryldihydropyrimidine (HAP) capsid inhibitor Bay 41-4109 [1]. While DVR-01 shows an EC50 of 2.899 μM against HBV, its activity against WHV (EC50 >10 μM) and DHBV (EC50 >25 μM) is markedly reduced, demonstrating a selectivity ratio of >3.4-fold for HBV over WHV and >8.6-fold for HBV over DHBV [2].
| Evidence Dimension | Antiviral activity (EC50) across hepadnavirus species |
|---|---|
| Target Compound Data | HBV: 2.899 (±0.140) μM; WHV: >10 μM; DHBV: >25 μM |
| Comparator Or Baseline | Lamivudine: HBV 0.354 μM, DHBV 0.433 μM (active against both). Bay 41-4109: HBV 0.343 μM, WHV 0.193 μM (active against both). |
| Quantified Difference | DVR-01 shows >3.4-fold selectivity for HBV vs WHV and >8.6-fold selectivity for HBV vs DHBV, whereas lamivudine and Bay 41-4109 lack this selectivity. |
| Conditions | Human hepatoma cells; 3-day treatment; duplicate experiments; mean values ± standard deviations reported |
Why This Matters
This selectivity determines which animal models (woodchuck vs. duck vs. humanized mouse) are appropriate for in vivo studies, making DVR-01 a superior choice for HBV-specific mechanistic work but unsuitable for cross-species hepadnavirus research where lamivudine or Bay 41-4109 would be required.
- [1] Campagna MR, et al. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. J Virol. 2013 Jun;87(12):6931-42. View Source
- [2] Campagna MR, et al. J Virol. 2013 Jun;87(12):6931-42. Table 2. View Source
